Home > Products > Screening Compounds P112060 > Mifamurtide (TFA)
Mifamurtide (TFA) -

Mifamurtide (TFA)

Catalog Number: EVT-8312259
CAS Number:
Molecular Formula: C61H110F3N6O21P
Molecular Weight: 1351.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mifamurtide is classified as a liposomal muramyl tripeptide phosphatidyl ethanolamine. It is synthesized through various chemical methods that involve the coupling of specific amino acids and lipophilic moieties to enhance its pharmacological activity. The compound is often referred to by its chemical name, but it is important to note that it does not have widely recognized abbreviations or acronyms.

Synthesis Analysis

Methods and Technical Details

The synthesis of mifamurtide involves several steps, primarily utilizing solid-phase synthesis techniques. According to a patent detailing its synthesis, the process includes:

  1. Coupling Amino Resin: The initial step involves coupling an amino resin with carboxyl groups on Fmoc-D-Glutamic acid.
  2. Sequential Acylation: This is followed by sequential acylation reactions with various amino acids such as Fmoc-L-Alanine and protective groups like N-acetylmuramic acid.
  3. Deprotection: After each acylation step, protective groups are removed using specific reagents like trifluoroacetic acid.
  4. Final Assembly: The final product is obtained after multiple acylation and deprotection steps, yielding a high-purity product suitable for therapeutic use with a reported yield exceeding 70% .
Molecular Structure Analysis

Structure and Data

Mifamurtide's molecular structure consists of a tripeptide backbone that includes muramyl components, which are crucial for its biological activity. The structural formula can be depicted as follows:

  • Chemical Formula: C₁₈H₃₃N₅O₉P
  • Molecular Weight: Approximately 455.5 g/mol

The precise arrangement of atoms within the molecule contributes to its ability to interact with immune receptors, enhancing its efficacy as an immunomodulator.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of mifamurtide include:

  • Acylation Reactions: These are critical for building the peptide chain, where carboxylic acid groups react with amines to form amide bonds.
  • Deprotection Steps: Trifluoroacetic acid is commonly used to remove protecting groups after each acylation step, ensuring that the active sites of the molecule are available for biological interaction.
  • Final Purification: Techniques such as chromatography are employed to purify the final product from any unreacted starting materials or by-products .
Mechanism of Action

Process and Data

Mifamurtide functions primarily through its interaction with nucleotide-binding oligomerization domain-containing protein 2 (NOD2), which plays a significant role in innate immunity. Upon administration, mifamurtide binds to NOD2 receptors on immune cells, leading to:

  1. Activation of Immune Response: This binding triggers a cascade of immune responses, including the activation of macrophages and dendritic cells.
  2. Cytokine Release: Enhanced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukins occurs, which aids in targeting and destroying tumor cells.
  3. Increased Antigen Presentation: The compound promotes better antigen presentation by immune cells, further enhancing the adaptive immune response against cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mifamurtide exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within a range typical for similar peptide compounds.

These properties are essential for its formulation into liposomal preparations for enhanced delivery and bioavailability.

Applications

Scientific Uses

Mifamurtide has been primarily applied in clinical settings for:

  • Cancer Therapy: Specifically indicated for use in osteosarcoma as an adjunct therapy post-surgery to improve survival rates.
  • Immunotherapy Research: Investigated for potential applications in other cancers due to its ability to modulate immune responses.
  • Vaccine Development: Explored as an adjuvant in vaccine formulations aimed at enhancing immune responses against various pathogens.

Research continues into expanding its applications beyond oncology into broader immunotherapeutic contexts .

Introduction to Mifamurtide (TFA) as a Therapeutic Agent

Historical Development and Orphan Drug Designation

Mifamurtide Trifluoroacetate (Mifamurtide TFA), the trifluoroacetate salt form of the synthetic phospholipid derivative muramyl tripeptide phosphatidylethanolamine (MTP-PE), emerged from rational drug design efforts targeting macrophage activation. Its core structure mimics the immunostimulatory muramyl dipeptide (MDP) found in bacterial cell walls but incorporates lipid modifications to enhance pharmacokinetics and bioavailability [3] [8]. Originally developed by Ciba-Geigy (now Novartis) in the early 1980s, the compound underwent successive ownership transitions—first to Jenner Biotherapies in the 1990s, then to IDM Pharma in 2003, and ultimately to Takeda Pharmaceuticals following their 2009 acquisition of IDM Pharma [3] [5] [10].

The drug’s development pathway is marked by strategic orphan drug designations:

  • 2001: U.S. Food and Drug Administration (FDA) orphan designation for osteosarcoma treatment, acknowledging the unmet medical need in this rare pediatric cancer (incidence: ~1,000 annual cases in Western nations) [6] [8].
  • 2004: European Medicines Agency (EMA) orphan designation for osteosarcoma [3].
  • 2016: EMA orphan designation extension for hepatocellular carcinoma (EU/3/16/1700), based on preclinical evidence of activity against residual cancer cells post-resection [1].

Despite FDA approval denial in 2007 for osteosarcoma, the EMA granted centralized marketing authorization under the trade name Mepact in March 2009. This approval was grounded in a Phase III trial (n=800) demonstrating an 8% absolute survival increase at 6 years when combined with postoperative chemotherapy [3] [8]. The drug is now approved in >40 countries, including Brazil, South Korea, and Ukraine [5] [10].

Table 1: Key Clinical and Regulatory Milestones for Mifamurtide

YearEventDesignating Body/Region
2001Orphan designation for osteosarcomaU.S. FDA
2004Orphan designation for osteosarcomaEuropean Commission
2009Marketing authorization for non-metastatic osteosarcomaEMA (EU, Iceland, Norway)
2016Orphan designation for hepatocellular carcinoma (EU/3/16/1700)European Commission
2017Commercial launches in Venezuela, South Korea, Ukraine, BrazilNational regulatory authorities

Structural Analogues and Derivatives of Muramyl Dipeptide

Mifamurtide Trifluoroacetate belongs to a broader class of muramyl dipeptide (MDP) derivatives engineered to optimize immunostimulatory activity while mitigating the pyrogenicity and rapid clearance associated with natural MDP [4] [9]. Structurally, it comprises three key elements:

  • Dipeptide Pharmacophore: Retains the MDP core N-acetylmuramyl-L-alanyl-D-isoglutamine motif essential for NOD2 receptor recognition [3] [9].
  • Lipophilic Modifications: A phosphatidylethanolamine group esterified with two palmitoyl chains (C16:0) enables integration into liposomal bilayers, prolonging half-life to 18 hours versus minutes for unmodified MDP [3] [8].
  • Trifluoroacetate Counterion: Enhances solubility and stability during pharmaceutical synthesis [2].

Structurally distinct MDP analogs with therapeutic relevance include:

  • Murabutide (N-acetylmuramyl-L-alanyl-D-glutamine-n-butyl ester): Features a butyl ester at D-glutamine’s γ-carboxyl, reducing pyrogenicity. Clinically used to enhance antiviral immunity in HIV and as an adjuvant [4] [9].
  • GMDP (N-acetylglucosaminyl-N-acetylmuramyl-L-alanyl-D-isoglutamine): Incorporates a glucosamine sugar moiety. Licensed for secondary immunodeficiencies in Eastern Europe [4].
  • Romurtide: Combines MDP with stearic acid, historically used in Japan for chemotherapy-induced neutropenia [9].

Recent innovations focus on desmuramyl peptides (DMPs)—MDP analogs lacking the carbohydrate moiety. Examples include:

  • Mannosylated DMPs: Conjugates like ManDMPTAd link lipophilic adamantyl groups to D-isoglutamine via triazole rings, enhancing macrophage activation and adjuvant activity in ovalbumin models [7].
  • Amphiphilic DMPs: Incorporate hydrophilic aryl amines (e.g., 3-hydroxyphenylglycine) and lipophilic alkyl chains (e.g., dodecyl) to balance cytosolic delivery and NOD2 binding. These induce TNF-α and ICAM-1 expression in THP-1 macrophages more potently than Murabutide [9].

Properties

Product Name

Mifamurtide (TFA)

IUPAC Name

[(2R)-3-[2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate;2,2,2-trifluoroacetic acid

Molecular Formula

C61H110F3N6O21P

Molecular Weight

1351.5 g/mol

InChI

InChI=1S/C59H109N6O19P.C2HF3O2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68;3-2(4,5)1(6)7/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79);(H,6,7)/t43-,44-,45+,47+,48+,49-,50+,54+,55+;/m0./s1

InChI Key

SXGUMFWBRIKGMK-XNLRRNFISA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC.C(=O)(C(F)(F)F)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC.C(=O)(C(F)(F)F)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCCCCCC.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.